molecular formula C12H12FN3O2 B174041 Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264046-99-2

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B174041
M. Wt: 249.24 g/mol
InChI Key: MILOBAIYUXUZQJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is an organic compound with the linear formula C12H12FN3O2 . It has a molecular weight of 249.247 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate consists of a pyrazole ring attached to a fluorophenyl group and an ethyl carboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate are not fully detailed in the available resources .

Scientific Research Applications

  • Anti-Inflammatory Effects

    • Results : The derivatives showed inhibitory effects on key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
  • Synthesis of Pyrimidine Derivatives

    • Results : Literature studies reveal potent anti-inflammatory effects of many pyrimidines .
  • COX-2 Inhibition

    • Results : The target compounds exhibit COX-2 inhibitory activity .
  • 1,2,4-Oxadiazoles as Anti-Infective Agents

    • Results : These oxadiazoles show anti-bacterial, anti-viral, and anti-leishmanial activities .
  • Rare and Unique Chemicals Collection

    • Results : Researchers can access this compound for early discovery work .
  • Laboratory Chemicals

    • Results : Researchers can use it for various purposes in the lab .

Remember to verify product identity and purity when working with this compound. If you need further details, consult the provided references . 🌟

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . In case of ingestion, it is advised to clean the mouth with water and drink plenty of water afterwards. Medical attention should be sought if symptoms occur .

Future Directions

While specific future directions for Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate are not mentioned in the available resources, research in the field of pyrazoles and related compounds is ongoing, with potential applications in various areas .

properties

IUPAC Name

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILOBAIYUXUZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566685
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

CAS RN

1264046-99-2
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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